Structural Differentiation: 4,5-Dimethyl Substitution Pattern vs. Unsubstituted and Mono-Substituted Triazole Analogs
4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid possesses a 4,5-dimethyl substitution on the 1,2,4-triazole ring, a feature absent in widely available analogs such as 4-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS 158147-52-5) which lacks methyl groups, or 4-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid which has a single methyl group. This dual methylation increases the molecular weight from 155.15 g/mol (for the unsubstituted analog) to 183.21 g/mol for the target compound. While direct head-to-head comparative biological activity data for this specific compound is absent from the published literature as of 2026 [1], class-level inference from patent documents indicates that alkyl substitution on the triazole ring is a key variable for activity in plant growth regulation and other biological contexts [2]. The enhanced lipophilicity and steric bulk imparted by the 4,5-dimethyl groups are predicted to alter membrane permeability and target engagement relative to unsubstituted or mono-substituted analogs, though quantitative experimental validation remains pending.
| Evidence Dimension | Molecular Weight and Substitution Pattern |
|---|---|
| Target Compound Data | 183.21 g/mol; 4,5-dimethyl substitution on 1,2,4-triazole ring |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)butanoic acid: 155.15 g/mol; no methyl substitution on triazole |
| Quantified Difference | Molecular weight increase of 28.06 g/mol (approx. 18% larger) due to two methyl groups |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula (C8H13N3O2 vs C6H9N3O2) |
Why This Matters
The distinct substitution pattern influences physicochemical properties and potential biological activity, making this compound a unique building block for SAR exploration that cannot be directly substituted with simpler analogs without altering experimental outcomes.
- [1] PubChemLite. 4-(dimethyl-4h-1,2,4-triazol-3-yl)butanoic acid (InChIKey: RMTZZBQMYWPVQV-UHFFFAOYSA-N). Literature count: 0. Accessed 2026. View Source
- [2] European Patent EP 0235877 A1. Triazolyl butanoic acid derivatives, process for their preparation and their use as plant growth regulators. Filed 1987. View Source
